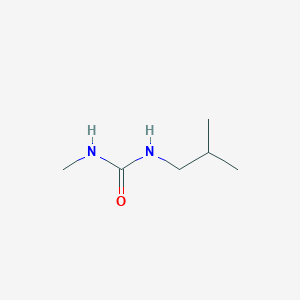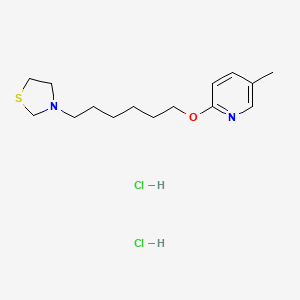
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a pyridyloxy group and a hexyl chain, making it a unique derivative within the thiazolidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride typically involves the reaction of 3-thiazolidine with 6-(5-methyl-2-pyridyloxy)hexyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the pyridyloxy group or the hexyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: A simpler derivative with similar chemical properties.
5-Methyl-2-pyridylthiazolidine: Another derivative with a different substitution pattern.
Thiazolidinyl alkoxy pyridines: Compounds with similar structural features and potential biological activities.
Uniqueness
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring, a pyridyloxy group, and a hexyl chain makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
41288-00-0 |
|---|---|
Molekularformel |
C15H26Cl2N2OS |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
3-[6-(5-methylpyridin-2-yl)oxyhexyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C15H24N2OS.2ClH/c1-14-6-7-15(16-12-14)18-10-5-3-2-4-8-17-9-11-19-13-17;;/h6-7,12H,2-5,8-11,13H2,1H3;2*1H |
InChI-Schlüssel |
KHBXWZCAOWERPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)OCCCCCCN2CCSC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


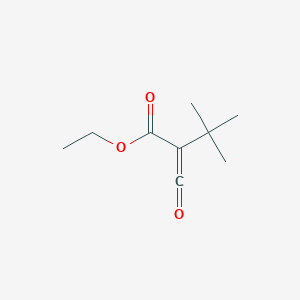
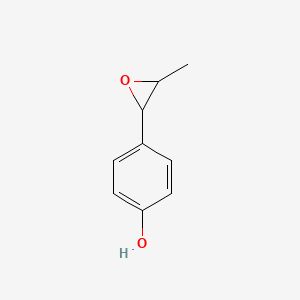

![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
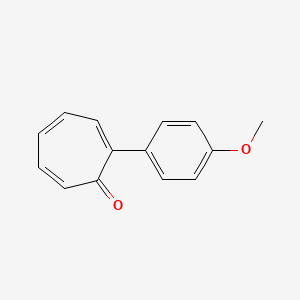


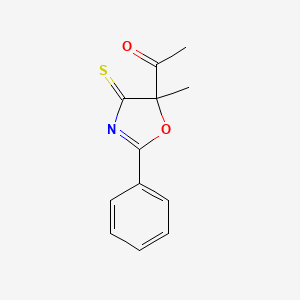
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
